1,5-Dimethylhex-4-enyl propionate
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Overview
Description
1,5-Dimethylhex-4-enyl propionate is an organic compound with the molecular formula C11H20O2. It is a heterocyclic organic compound known for its unique structure and properties. The compound is characterized by a propionate ester functional group attached to a 1,5-dimethylhex-4-enyl chain. This compound is used in various research and industrial applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethylhex-4-enyl propionate can be synthesized through esterification reactions. One common method involves the reaction of 1,5-dimethylhex-4-en-1-ol with propionic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethylhex-4-enyl propionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products Formed
Oxidation: Formation of 1,5-dimethylhex-4-enyl carboxylic acid.
Reduction: Formation of 1,5-dimethylhex-4-en-1-ol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
1,5-Dimethylhex-4-enyl propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,5-dimethylhex-4-enyl propionate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Methylhept-5-en-2-yl propanoate
- 3-(p-Cumenyl)-1,3-dimethylbutyl acetate
- 2,5,5-Trimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane
- 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate
Uniqueness
1,5-Dimethylhex-4-enyl propionate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
85030-13-3 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
6-methylhept-5-en-2-yl propanoate |
InChI |
InChI=1S/C11H20O2/c1-5-11(12)13-10(4)8-6-7-9(2)3/h7,10H,5-6,8H2,1-4H3 |
InChI Key |
QTQUCFACVUKEDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C)CCC=C(C)C |
Origin of Product |
United States |
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